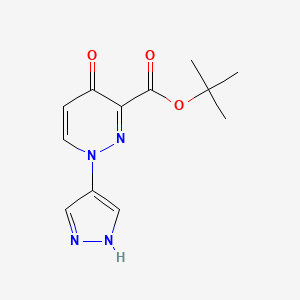![molecular formula C10H15NO3S B13863402 [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol is a compound that features a unique combination of a thiazole ring and a methoxyoxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxyoxane group. One common method involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The methoxyoxane moiety can be introduced through a nucleophilic substitution reaction using methoxyoxane and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration. Solvent selection and purification steps are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyoxane moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The exact pathways and molecular targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit a range of biological activities.
Methoxy-substituted oxanes: Compounds with similar methoxyoxane moieties are used in various applications, including pharmaceuticals and materials science.
Uniqueness
[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol is unique due to the combination of the thiazole ring and methoxyoxane moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
[2-(4-methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C10H15NO3S/c1-13-10(2-4-14-5-3-10)9-11-8(6-12)7-15-9/h7,12H,2-6H2,1H3 |
InChI Key |
DSAOUKUZGDHUAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOCC1)C2=NC(=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)

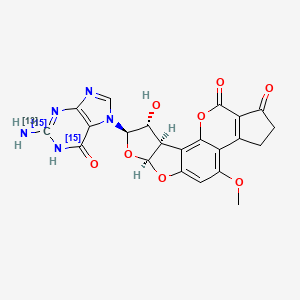
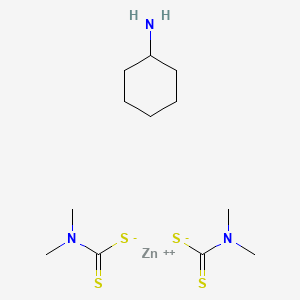
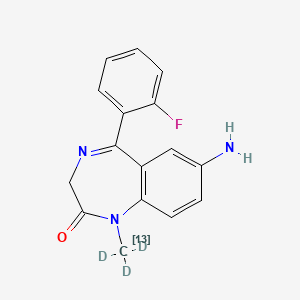
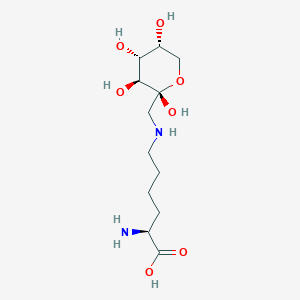
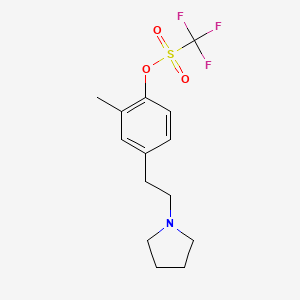
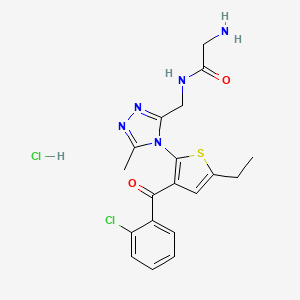
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
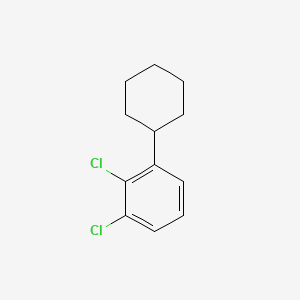
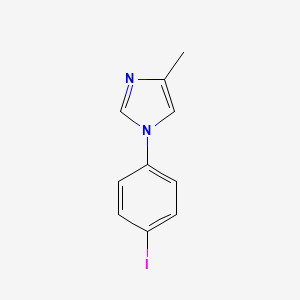
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
